molecular formula C11H14N2O B3375808 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1152587-80-8

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3375808
CAS No.: 1152587-80-8
M. Wt: 190.24
InChI Key: AVYYGYRFEPCUGG-UHFFFAOYSA-N
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Description

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one ( 1152587-80-8) is an indolin-2-one derivative of interest in chemical and pharmaceutical research. With a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol , this compound features a chiral 1-aminoethyl substituent, making it a potential building block for the synthesis of more complex molecules. Its core oxindole structure is a privileged scaffold in medicinal chemistry. The compound is offered with a high level of purity and is available for immediate procurement in various quantities to suit your project needs, from 50 mg to 1 g . A related salt form, the hydrochloride (CAS 1258641-37-0), is also available from various suppliers . As a fine chemical, proper handling procedures should be followed. This includes wearing suitable protective equipment and using the material only in a well-ventilated environment or chemical fume hood . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(1-aminoethyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(12)8-3-4-10-9(5-8)6-11(14)13(10)2/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYGYRFEPCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C(=O)C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1-methylindole.

    Alkylation: The 1-methylindole undergoes alkylation with an appropriate alkylating agent to introduce the 1-aminoethyl group.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the indole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the alkylation and cyclization reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced functional groups.

    Substituted Derivatives: Compounds with various substituents on the aminoethyl group.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure
The molecular formula of compound A is C10H12N2C_{10}H_{12}N_{2}, featuring an indole core with an aminoethyl side chain. The compound can be synthesized through several methods, including the Tscherniac-Einhorn reaction, which involves indoline and specific reagents to introduce the necessary functional groups.

Synthesis Methodology
The synthesis typically follows these steps:

  • Starting Material : Indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.
  • Hydrolysis : The resulting product undergoes hydrolysis to introduce the amino group.
  • Purification : The final product is purified through crystallization or chromatography.

Biological Activities

Research into compound A has revealed several promising biological activities, which are summarized below:

Antiviral Activity

Studies indicate that compound A exhibits antiviral properties by inhibiting viral replication through interaction with specific viral enzymes. This suggests potential applications in treating viral infections.

Anticancer Activity

Compound A has shown significant anticancer effects across various cancer cell lines. For instance:

  • In pancreatic cancer models, treatment with compound A resulted in reduced cell viability and increased apoptosis rates.
  • The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

  • It exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

Case Studies

Several studies have provided insights into the efficacy of compound A:

Case Study Findings
Anticancer Efficacy In a study involving pancreatic cancer cell lines, treatment with compound A resulted in significant reductions in colony formation and increased apoptosis rates.
Antimicrobial Testing Antimicrobial assays revealed that compound A exhibited an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial effects.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Derivatives

The indolin-2-one core is a versatile scaffold for drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported activities:

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
5-(1-Aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride 5-(1-aminoethyl), 1-methyl C₁₁H₁₅ClN₂O Available for research; enhanced solubility due to aminoethyl group
5-Bromo-3-(thiazol-5-ylidene)-1-methyl-indol-2-one (Compound V) 5-Bromo, thiazolylidene C₂₃H₁₆BrN₃O₂S Potent anticancer activity (GI₅₀ <0.01 μM vs. HOP-92, HCT-116)
Les-3640 3-Thiazolylidene, pyrazolyl C₂₉H₂₆N₆O₂S PPARγ-dependent cytotoxicity in SCC-15 cells
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 5-Acetyl, 1-methyl C₁₀H₁₁NO₂ Unknown activity; acetyl group may reduce basicity
5-(2-Bromopropanoyl)-1-methyl-indol-2-one 5-Bromopropanoyl, 1-methyl C₁₂H₁₀BrNO₂ Discontinued research product; bromine enhances stability
3-Amino-5-chloro-indolin-2-one hydrochloride 3-Amino, 5-chloro C₈H₈ClN₂O·HCl Potential bioactivity due to dual amino/chloro substituents

Impact of Substituents on Properties and Activity

Position 5 Modifications
  • Aminoethyl Group (Target Compound): The 1-aminoethyl group introduces a basic nitrogen, likely improving solubility and enabling hydrogen bonding interactions in biological systems. This contrasts with 5-acetyl () or 5-bromopropanoyl () derivatives, where electron-withdrawing groups may reduce solubility but enhance metabolic stability .
  • The thiazolylidene moiety contributes to its nanomolar anticancer potency by mimicking ATP-binding motifs in kinases .
Position 1 and 3 Modifications
  • 1-Methyl Group : Present in the target compound and several analogs (e.g., –18), the methyl group at position 1 likely sterically blocks metabolic degradation, a common strategy to improve pharmacokinetics.
  • 3-Amino/Chloro (): The 3-amino-5-chloro derivative demonstrates how positional changes alter electronic properties. The chloro group increases lipophilicity, while the amino group enables salt formation, balancing solubility and membrane permeability .
Heterocyclic Additions
  • Les-3640 () incorporates a thiazolylidene-pyrazolyl hybrid structure, enabling dual interactions with PPARγ and other targets.

Biological Activity

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

  • Chemical Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 1152587-80-8

The structure features an aminoethyl group attached to a methyl-substituted dihydroindole core, which is crucial for its biological activity. The unique substitution pattern contributes to its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways:

  • Molecular Targets : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
  • Pathways : It influences various biochemical pathways, potentially leading to antimicrobial or anticancer effects. For instance, it has been shown to inhibit bacterial DNA gyrase, which is vital for bacterial replication .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported a minimum inhibitory concentration (MIC) ranging from 80–160 µg/ml against various Gram-positive and Gram-negative bacteria . This suggests its potential as a broad-spectrum antibacterial agent.

Anticancer Activity

The compound's anticancer properties have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific IC50 values for different cancer cell lines are yet to be fully established but are expected to be in the low micromolar range based on related indole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of indole and evaluated their biological activities. Compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines .
  • Mechanistic Insights :
    • Research highlighted the compound's role in inhibiting key enzymes involved in DNA replication in bacteria, suggesting a potential mechanism for its antibacterial effects .
  • Comparative Studies :
    • Comparative analyses with other indole derivatives have shown that the unique aminoethyl substitution enhances both antimicrobial and anticancer activities compared to parent compounds like indole and 1-methylindole .

Summary of Findings

Biological ActivityObservations
AntimicrobialMIC: 80–160 µg/ml against key pathogens
AnticancerInduces apoptosis; IC50 values pending
MechanismInhibition of DNA gyrase; modulation of apoptotic pathways

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis involves catalytic methods such as p-toluenesulfonic acid (p-TSA)-mediated cyclization, which accelerates intramolecular condensation under reflux conditions. For optimization, reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied to enhance yield. High-throughput screening of reaction conditions (e.g., using microwave-assisted synthesis) can further improve efficiency. Reference yields exceeding 85% have been achieved using these approaches .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography, employing SHELX software for refinement, provides definitive 3D structural data, including bond lengths and angles. For example, SHELXL refinement protocols ensure accurate resolution of dihedral angles in the indole ring system .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

  • Methodological Answer : Column chromatography using silica gel (gradient elution with ethyl acetate/hexane) effectively separates the target compound from byproducts. For polar impurities, recrystallization in ethanol or acetonitrile is recommended. Monitoring via thin-layer chromatography (TLC) ensures purity at intermediate stages .

Q. What protocols are recommended for assessing cytotoxicity in cell-based assays?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is a validated method. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This assay provides linear correlation with cell density and is suitable for high-throughput screening, as demonstrated in anticancer drug discovery .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability studies at 40°C/75% relative humidity (ICH guidelines) assess degradation. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products, while Fourier-transform infrared (FTIR) spectroscopy monitors functional group integrity. Storage at -20°C in amber vials under inert gas is optimal .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Theoretical frameworks, such as Density Functional Theory (DFT), calculate expected NMR chemical shifts (B3LYP/6-31G(d,p) basis set). Discrepancies may arise from solvent effects or conformational dynamics; molecular dynamics simulations can reconcile these by modeling solute-solvent interactions .

Q. What computational strategies predict the compound’s reactivity in pharmacological contexts?

  • Methodological Answer : DFT-based global electrophilicity index (ω) and local reactivity descriptors (Fukui functions) identify nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in docking studies for receptor-ligand interaction predictions .

Q. How does the compound interact with MT2 melatonin receptors, and what structural modifications enhance selectivity?

  • Methodological Answer : Competitive binding assays using 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues reveal MT2 affinity. Substituent modifications (e.g., hydrophobic groups at the indoline moiety) improve selectivity. Radioligand displacement assays (³H-melatonin) quantify Ki values, while functional cAMP assays confirm antagonist activity .

Q. What mechanistic insights explain its antimicrobial activity against Gram-negative bacteria?

  • Methodological Answer : Time-kill assays and membrane permeability studies (propidium iodide uptake) assess bactericidal effects. DFT-derived electron affinity correlates with disruption of bacterial membrane potential. Synergy studies with β-lactam antibiotics can identify combinational therapeutic potential .

Q. How are reaction pathways optimized for scalability without compromising enantiomeric purity?

  • Methodological Answer : Kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) ensures enantioselectivity during scale-up. Process analytical technology (PAT) monitors intermediates in real-time, while Design of Experiments (DoE) models optimize temperature and residence time in flow reactors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

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